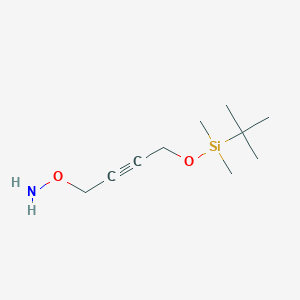

O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine

CAS No.:

Cat. No.: VC17478819

Molecular Formula: C10H21NO2Si

Molecular Weight: 215.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2Si |

|---|---|

| Molecular Weight | 215.36 g/mol |

| IUPAC Name | O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine |

| Standard InChI | InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h8-9,11H2,1-5H3 |

| Standard InChI Key | WBNYTNLVWNLDCH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC#CCON |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine, reflects its three key structural components:

-

Hydroxylamine (-NH-OH): A reactive moiety capable of participating in nucleophilic additions and redox reactions.

-

Alkyne (C≡C): A linear functional group that enables cyclization and click chemistry.

-

TBDMS protecting group: A bulky silicon-based group that shields hydroxyl or amine functionalities during multi-step syntheses .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₂Si |

| Molecular Weight | 215.36 g/mol |

| Canonical SMILES | CC(C)(C)Si(C)OCC#CCON |

| InChI Key | WBNYTNLVWNLDCH-UHFFFAOYSA-N |

The TBDMS group enhances the compound’s stability by sterically hindering nucleophilic attack on the alkyne or hydroxylamine groups. This protection is reversible under mild acidic or fluoride-based conditions, making the compound invaluable in iterative syntheses .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of O-(4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)hydroxylamine typically involves sequential functionalization of a propargyl alcohol precursor:

-

Silylation: A hydroxyl-containing alkyne (e.g., 4-hydroxybut-2-yn-1-ol) reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole), yielding a TBDMS-protected alkyne.

-

Hydroxylamine Conjugation: The protected alkyne undergoes nucleophilic substitution with hydroxylamine derivatives. For example, magnesium amides (e.g., morpholine-derived Grignard reagents) facilitate N–O bond formation, as demonstrated in related hydroxylamine syntheses .

Key Reaction: N–O Bond Formation

A pivotal step involves the use of turbo-Grignard reagents (e.g., PrMgCl·LiCl) to generate magnesium amides, which displace leaving groups on alkoxy precursors. This method, optimized by Knochel et al., achieves yields exceeding 65% on multi-gram scales . The reaction’s efficiency stems from the strong nucleophilicity of the amide ion and the stability of the TBDMS group under basic conditions.

Applications in Organic Synthesis

Cyclization Reactions

The alkyne and hydroxylamine groups synergize to enable 7-endo-dig cyclizations, forming nitrogen-oxygen heterocycles such as 3,4-dihydro-1,2-oxazepin-5(2H)-ones. For instance, deprotection of the TBDMS group in N-Boc-O-TBS-protected analogs initiates spontaneous cyclization, yielding seven-membered rings with high regioselectivity .

Protecting Group Strategy

The TBDMS group’s orthogonal stability allows sequential deprotection in multi-step syntheses. For example, in the synthesis of EGFR inhibitors, TBDMS-protected hydroxylamines remain intact during Pd-catalyzed couplings but are cleaved under acidic conditions to reveal reactive amines .

Table 2: Comparative Stability of Protecting Groups

| Protecting Group | Stability | Cleavage Conditions |

|---|---|---|

| TBDMS | Basic, neutral | TBAF, HF-pyridine |

| Boc | Acidic | TFA, HCl |

| Fmoc | Basic | Piperidine, DBU |

Recent Research and Future Directions

Medicinal Chemistry Applications

In 2023, researchers utilized analogous hydroxylamine derivatives to develop brain-penetrant EGFR inhibitors (e.g., compound 9), which overcome blood-brain barrier efflux mechanisms. These compounds exhibit nanomolar potency against osimertinib-resistant NSCLC mutations (L858R/C797S), underscoring the therapeutic potential of hydroxylamine-based scaffolds .

Stereochemical Control

The compound’s alkyne group enables diastereoselective carboaminations in Pd-catalyzed reactions. For example, O-(but-3-enyl)hydroxylamine derivatives form isoxazolidines with >20:1 dr, a strategy extendable to TBDMS-protected analogs for chiral drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume